

# Trabedersen (AP 12009) Application Notes and Protocols for Phase I/II Studies

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For Researchers, Scientists, and Drug Development Professionals

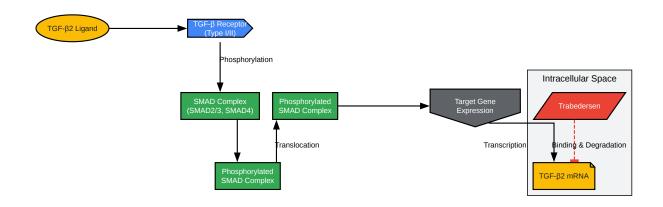
These application notes provide a detailed overview of the treatment schedules and experimental protocols for **Trabedersen** (also known as OT-101 and AP 12009) as investigated in Phase I and Phase II clinical trials. **Trabedersen** is a synthetic phosphorothioate antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2), a cytokine implicated in tumor growth, metastasis, and immunosuppression.[1][2]

### **Mechanism of Action**

**Trabedersen** is an 18-mer antisense oligodeoxynucleotide that is complementary to the messenger RNA (mRNA) of human TGF-β2. By binding to the TGF-β2 mRNA, **Trabedersen** prevents its translation into protein, thereby reducing the levels of TGF-β2.[1][2] Overexpression of TGF-β2 is a characteristic of many advanced cancers and is associated with poor prognosis.[3][4] By inhibiting TGF-β2, **Trabedersen** aims to counteract tumor-induced immunosuppression, inhibit tumor cell proliferation and migration, and reduce angiogenesis.[1] [3] This mechanism allows the host's immune system to better recognize and attack cancer cells.

## TGF-β2 Signaling Pathway and Trabedersen Inhibition





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Caption: TGF-β2 signaling pathway and the inhibitory action of **Trabedersen**.

# Phase I/II Clinical Trial Data for Intravenous Administration (P001 Study)

An open-label, multicenter, dose-escalation Phase I/II study (P001, NCT00844064) was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of intravenously administered **Trabedersen** in patients with advanced solid tumors known to overproduce TGF-β2, such as pancreatic cancer, malignant melanoma, and colorectal carcinoma.[3][5]

### **Treatment Schedules and Dose Escalation**

Two primary intravenous treatment schedules were investigated.[3][4]

Table 1: Intravenous **Trabedersen** Treatment Schedules and Doses



Schedule	Dosing Regimen	Dose Range Investigated (mg/m²/day)	Maximum Tolerated Dose (MTD)	Recommended Phase II Dose (mg/m²/day)
Schedule 1	7 days on, 7 days off	40, 80, 160	160 mg/m²/day	Not specified
Schedule 2	4 days on, 10 days off	140, 190, 250, 330	Not reached	140

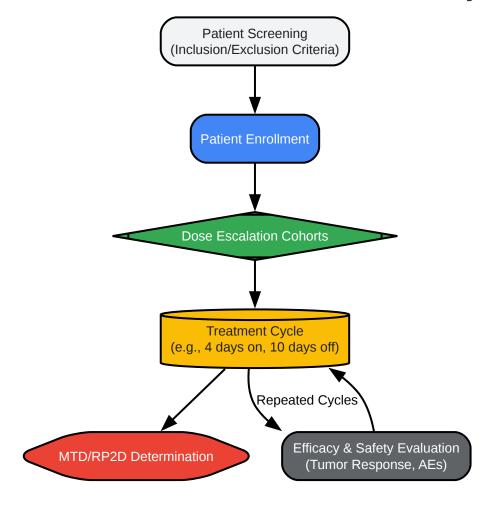
Data compiled from multiple sources.[3]

### **Experimental Protocol: Intravenous Administration**

- 1. Patient Population:
- Inclusion Criteria: Adult patients with advanced (Stage III/IV) pancreatic adenocarcinoma, malignant melanoma, or colorectal carcinoma who are not or no longer amenable to established therapies.[3][5] Patients were required to have at least one measurable lesion and a Karnofsky Performance Status (KPS) of at least 80%.[3] Adequate organ function was also a prerequisite.
- Exclusion Criteria: Patients with brain metastases, recent anti-tumor radiation therapy (within 12 weeks), tumor surgery (within 4 weeks), or other anti-tumor therapies (within 2 weeks) were excluded. Pregnant or lactating females were also excluded.
- 2. Drug Administration:
- **Trabedersen** was administered as a continuous intravenous infusion for the duration of the "on" period of each cycle (either 4 or 7 days).[3][4]
- Treatment was administered for up to 10 cycles.[3]
- 3. Study Endpoints:
- Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose Limiting Toxicities (DLTs).[1]
- Secondary Endpoints: Safety, tolerability, pharmacokinetics, and efficacy.[1]



### **Experimental Workflow: P001 Intravenous Study**



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Caption: Workflow for the P001 intravenous **Trabedersen** clinical trial.

# Phase I/II Clinical Trial Data for Intratumoral Administration (High-Grade Glioma)

A randomized, open-label, active-controlled, dose-finding Phase IIb study evaluated the efficacy and safety of **Trabedersen** administered intratumorally via convection-enhanced delivery (CED) in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma or glioblastoma multiforme).

## Treatment Schedule and Dosing

Table 2: Intratumoral Trabedersen Treatment Schedule and Doses



Parameter	Details	
Patient Population	Recurrent/refractory anaplastic astrocytoma (WHO Grade III) or glioblastoma multiforme (WHO Grade IV)	
Dose Levels	10 μM and 80 μM	
Treatment Cycle	14 days total: 7 days of continuous Trabedersen infusion followed by 7 days of isotonic saline infusion	
Number of Cycles	Up to 11 cycles	
Administration Method	Intratumoral convection-enhanced delivery (CED)	

Data sourced from a Phase IIb study.

## **Experimental Protocol: Intratumoral Administration**

#### 1. Patient Population:

- Inclusion Criteria: Male or female patients aged 18 to 75 with a confirmed diagnosis of recurrent/refractory anaplastic astrocytoma or glioblastoma. Patients were required to have a Karnofsky Performance Status (KPS) of ≥70%.
- Exclusion Criteria: Included tumor surgery within the last 2 weeks, radiotherapy within 8 weeks, or chemotherapy within 4 weeks.

#### 2. Drug Administration:

- **Trabedersen** was administered intratumorally using convection-enhanced delivery (CED) via a subcutaneous port access system connected to an external pump.
- The infusion flow rate for **Trabedersen** was 4  $\mu$ L/min for 7 days, followed by isotonic saline at a flow rate of 1  $\mu$ L/min for the subsequent 7 days.



- The total dose per cycle was 2.48 mg for the 10  $\mu$ M group and 19.81 mg for the 80  $\mu$ M group.
- 3. Study Endpoints:
- Primary Endpoint: Tumor control rate at 6 months.
- Secondary Endpoints: Response at further timepoints, overall survival, and safety.

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